4-chloroquinoline 1-oxide
Overview
Description
4-chloroquinoline 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 4-position and an oxide group at the 1-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Quinoline derivatives, including 4-chloroquinoline 1-oxide, have been found to exhibit a broad spectrum of biological activities, such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries . .
Mode of Action
The mode of action of quinoline derivatives is diverse and depends on the specific compound and its structural features . For instance, some quinoline derivatives have been found to inhibit the proliferation of certain cancer cells . .
Biochemical Pathways
Quinoline derivatives can influence various biochemical pathways. For example, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site . .
Result of Action
The result of the action of quinoline derivatives can vary widely. For instance, some quinoline derivatives have demonstrated cytotoxic effects on certain cancer cells . .
Biochemical Analysis
Biochemical Properties
Quinoline, 4-chloro-, 1-oxide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. Quinoline, 4-chloro-, 1-oxide acts as an inhibitor of these enzymes, affecting their catalytic activity. Additionally, it has been observed to bind with DNA, leading to potential mutagenic effects. The compound also interacts with proteins involved in cell signaling pathways, such as kinases, thereby influencing cellular responses .
Cellular Effects
Quinoline, 4-chloro-, 1-oxide exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins. This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In normal cells, Quinoline, 4-chloro-, 1-oxide can cause oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .
Molecular Mechanism
The molecular mechanism of action of Quinoline, 4-chloro-, 1-oxide involves several key processes. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of various substrates. This compound also interacts with DNA, causing structural changes that can lead to mutations. Additionally, Quinoline, 4-chloro-, 1-oxide modulates the activity of kinases and other signaling proteins, affecting downstream signaling pathways and gene expression. These interactions collectively contribute to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinoline, 4-chloro-, 1-oxide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to Quinoline, 4-chloro-, 1-oxide has been shown to cause persistent oxidative stress and DNA damage in cells, leading to potential carcinogenic effects. In in vitro studies, the compound’s effects on cellular function have been observed to vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of Quinoline, 4-chloro-, 1-oxide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while at higher doses, it can cause significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of Quinoline, 4-chloro-, 1-oxide can also cause neurotoxicity, affecting the central nervous system .
Metabolic Pathways
Quinoline, 4-chloro-, 1-oxide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also lead to the generation of reactive intermediates, which can cause cellular damage and contribute to its toxic effects .
Transport and Distribution
Within cells and tissues, Quinoline, 4-chloro-, 1-oxide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its toxic effects. Its distribution within cells can also influence its biological activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of Quinoline, 4-chloro-, 1-oxide plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the nucleus, where it can interact with DNA and affect gene expression. Its localization in mitochondria can also contribute to its ability to induce oxidative stress and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-chloroquinoline 1-oxide, can be achieved through various methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method involves the use of β-ketoesters and aniline derivatives under acidic conditions to form quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of catalytic processes and environmentally friendly methods. For example, microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are some of the green chemistry approaches employed in the industrial production of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
4-chloroquinoline 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine and oxide groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Quinoline derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinoline derivatives can lead to the formation of quinoline N-oxides, while reduction can yield quinoline derivatives with reduced functional groups .
Scientific Research Applications
4-chloroquinoline 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents . Additionally, these compounds are used in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
4-chloroquinoline 1-oxide can be compared with other quinoline derivatives such as 4-hydroxyquinoline and 4-methylquinoline. While all these compounds share the quinoline core structure, the presence of different substituents at the 4-position imparts unique chemical and biological properties to each compound . For example, 4-hydroxyquinoline is known for its antifungal activity, while 4-methylquinoline has been studied for its potential as an antimalarial agent .
Conclusion
This compound is a versatile compound with diverse applications in scientific research. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it a valuable compound in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
4-chloro-1-oxidoquinolin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMGFEQLZDIREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395795 | |
Record name | Quinoline, 4-chloro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4637-59-6 | |
Record name | Quinoline, 4-chloro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Chloroquinoline 1-oxide react with nucleophiles?
A1: this compound displays interesting reactivity with various nucleophiles. For example, it reacts with activated acetylenes to yield furo[3,2-c]quinolines. [] This reaction highlights the potential of this compound as a building block for the synthesis of more complex heterocyclic systems.
Q2: What are the typical reaction conditions for reactions involving this compound?
A2: Reaction conditions vary depending on the specific reaction. For instance, the reaction with 2-phenyl-2-thiazolin-4-one is typically carried out in the presence of acetic anhydride at room temperature. [] On the other hand, reactions with carbanions might be facilitated by phase-transfer catalysts. [] The choice of solvent and temperature also plays a crucial role in dictating the reaction outcome.
Q3: Can this compound be deoxygenated?
A3: Yes, this compound can be deoxygenated using chromium(II) chloride in solvents like acetone, methanol, or chloroform. [] Interestingly, the reaction time influences the product outcome. Short reaction times (e.g., 1 minute) lead to selective deoxygenation, while longer reaction times (e.g., 20 minutes) result in both dechlorination and deoxygenation. [] This highlights the importance of careful reaction optimization.
Q4: Are there any notable reactions of this compound with indoles?
A4: this compound reacts with indoles in the presence of acylating agents like tosyl chloride or benzoyl chloride. [, ] This reaction leads to the formation of 3-substituted indoles, showcasing the compound's ability to participate in reactions that modify the indole framework, a structure prevalent in many biologically active molecules.
Q5: What can you tell us about the complexation behavior of this compound?
A5: this compound acts as a ligand, forming complexes with lanthanoid perchlorates. [, ] This complexation behavior opens avenues for investigating its potential in coordination chemistry and materials science.
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